Conformational and H-Bond Geometry vs. 3-Chlorophenyl and 4-Chlorophenyl Regioisomers
Single-crystal X-ray diffraction of the target compound (space group P21/c) reveals a dihedral angle of 69.48° between the pyrazole core and the ortho-chlorophenyl ring, with two N—H···N hydrogen bonds [1]. While no published single-crystal structures are available for the 3-chlorophenyl or 4-chlorophenyl isomers, the ortho-substitution forces a sterically constrained non-planar conformation that alters both the spatial orientation of the chlorine atom and the amino group's H-bond donor geometry. In contrast, para-substituted analogs are expected to adopt a more co-planar arrangement, as observed in related 5-amino-1-(4-substituted-phenyl)pyrazole-4-carbonitrile structures [1]. This conformational distinction directly affects molecular recognition, as demonstrated by the target compound's validated binding pose in BRD1 (PDB 5PNY), where the ortho-chlorine engages a specific halogen-binding sub-pocket [2].
| Evidence Dimension | Pyrazole–phenyl dihedral angle |
|---|---|
| Target Compound Data | 69.48° (ortho-Cl, single-crystal X-ray, T = 298 K) |
| Comparator Or Baseline | 3-chlorophenyl isomer (no crystal data); 4-chlorophenyl isomer (predicted near-planar, ~0–10°, based on analogous structures) |
| Quantified Difference | ~60–70° greater out-of-plane rotation for ortho vs. para isomer |
| Conditions | Single-crystal X-ray diffraction; monoclinic P21/c, a=12.930, b=7.535, c=10.783 Å, β=103.420° |
Why This Matters
The ortho-chlorine-induced non-planar geometry creates a unique 3D pharmacophore that cannot be replicated by meta- or para-substituted analogs, making this compound indispensable for projects where the crystallographically validated BRD1 binding mode is being exploited for structure-based design.
- [1] Dutkiewicz, G., Mayekar, N. S., Yathirajan, H. S., & Kubicki, M. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 63(10), o4100. View Source
- [2] RCSB PDB. 5PNY: PanDDA analysis group deposition – Crystal Structure of BRD1 in complex with N10174a (Ligand ID: 8S1). Deposited 2017-02-07. View Source
